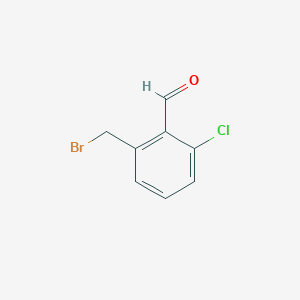

2-(Bromomethyl)-6-chlorobenzaldehyde

Vue d'ensemble

Applications De Recherche Scientifique

Molecular Structure and Conformational Analysis

- A study by Schāfer, Samdal, and Hedberg (1976) on 2-chlorobenzaldehyde explored its molecular structure using electron diffraction, focusing on the isomeric composition and geometries of cis and trans forms, relevant to understanding the behavior of similar compounds including 2-(Bromomethyl)-6-chlorobenzaldehyde (Schāfer, Samdal, & Hedberg, 1976).

Synthesis Techniques and Market Demands

- Han Zhi (2002) discussed the synthesis, application, and market trends of 2-Chlorobenzaldehyde and 2,6-Dichlorobenzaldehyde, providing insights into synthetic methods and industrial applications for related compounds like 2-(Bromomethyl)-6-chlorobenzaldehyde (Han Zhi, 2002).

Polymer Synthesis

- Uhrich, Hawker, Fréchet, and Turner (1992) demonstrated the self-condensation of 5-(Bromomethyl)-1,3-dihydroxybenzene, leading to hyperbranched polymers. This showcases the potential for 2-(Bromomethyl)-6-chlorobenzaldehyde in creating complex polymer structures (Uhrich, Hawker, Fréchet, & Turner, 1992).

Infrared Spectral Analysis

- Parlak and Ramasami (2020) conducted an infrared spectroscopy study on 2-bromo-4-chlorobenzaldehyde, providing insights into molecular interactions and solvent effects. This research is pertinent for understanding the spectral properties of similar compounds like 2-(Bromomethyl)-6-chlorobenzaldehyde (Parlak & Ramasami, 2020).

Synthesis of Heteroditopic Ligands

- Wang, Wilson, Blake, Collinson, Tasker, and Schröder (2006) explored the bromo-methylation of salicylaldehydes, including 3-bromomethyl-5-t-butylsalicylaldehyde, for synthesizing piperazine-containing ligands. This methodology could be applicable to 2-(Bromomethyl)-6-chlorobenzaldehyde for similar purposes (Wang et al., 2006).

Reactions with Transition Metal Complexes

- Blum, Aizenshtat, and Iflah (1976) studied the reaction of chlorobenzaldehydes with IrCl(CO)(PPh3)2, leading to halogen transfer and extrusion. This research might be extended to 2-(Bromomethyl)-6-chlorobenzaldehyde to understand its reactivity with metal complexes (Blum, Aizenshtat, & Iflah, 1976).

Bromination of Dihydropyridines

- Mirzaei and Zenouz (1997) demonstrated the selective synthesis of 2-monobromomethyl 1,4-dihydropyridines, which could be relevant for the bromination techniques applicable to 2-(Bromomethyl)-6-chlorobenzaldehyde (Mirzaei & Zenouz, 1997).

Applications in Organic and Coordination Chemistry

- The work by Drewes, Taylor, Ramesar, and Field (1995) on the reactions of α-Bromomethyl-Propenoate Esters, including their interaction with benzaldehyde and salicylaldehyde, sheds light on the potential applications of 2-(Bromomethyl)-6-chlorobenzaldehyde in the field of organic and coordination chemistry (Drewes, Taylor, Ramesar, & Field, 1995).

Educational Application in Organic Chemistry

- Phonchaiya, Panijpan, Rajviroongit, Wright, and Blanchfield (2009) used 2-chlorobenzaldehyde in a Cannizzaro reaction as part of a green chemistry laboratory exercise, demonstrating its educational utility in organic chemistry which can be relevant for 2-(Bromomethyl)-6-chlorobenzaldehyde (Phonchaiya et al., 2009).

Reaction with Nucleophiles

- Alker and Swanson (1990) confirmed the structure of a product obtained from a 1,4-dihydropyridine reacting with pyridinium bromide perbromide, which can provide insights into the reactivity of 2-(Bromomethyl)-6-chlorobenzaldehyde with nucleophiles (Alker & Swanson, 1990).

Propriétés

IUPAC Name |

2-(bromomethyl)-6-chlorobenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrClO/c9-4-6-2-1-3-8(10)7(6)5-11/h1-3,5H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NUNAJBBOGNCZCI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)C=O)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.49 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Bromomethyl)-6-chlorobenzaldehyde | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Azetidine-3-carboxylic acid [2-(4-fluoro-phenyl)-1-methyl-ethyl]-amidehydrochloride](/img/structure/B1402592.png)

![5-Methyl-1',2',3',4',5',6'-hexahydro-[2,3']bipyridinyl dihydrochloride](/img/structure/B1402595.png)

![7-Piperidin-2-yl-5-trifluoromethyl-imidazo[1,2-a]pyrimidinedihydrochloride](/img/structure/B1402599.png)

![(1',2',3',4',5',6'-Hexahydro-[2,4']bipyridinyl-6-yl)-dimethyl-amine dihydrochloride](/img/structure/B1402609.png)